Cas no 1934657-78-9 (Ethyl 2,4,6-trichloronicotinate)
Ethyl 2,4,6-trichloronicotinate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2,4,6-trichloronicotinate
- FCH3716700
- SY035696
- AX8331104
- 1934657-78-9
- Ethyl2,4,6-Trichloronicotinate
- MFCD28503376
- AC5100
- AKOS030623421
- ethyl 2,4,6-trichloropyridine-3-carboxylate
-
- MDL: MFCD28503376
- Inchi: 1S/C8H6Cl3NO2/c1-2-14-8(13)6-4(9)3-5(10)12-7(6)11/h3H,2H2,1H3
- InChI Key: CYPJYAPPYRLXAT-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C(C=1C(=O)OCC)Cl)Cl
Computed Properties
- Exact Mass: 252.946412g/mol
- Monoisotopic Mass: 252.946412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
- XLogP3: 3.6
Ethyl 2,4,6-trichloronicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR471384-1g |
Ethyl 2,4,6-Trichloronicotinate |
1934657-78-9 | 1g |
£625.00 | 2025-02-20 | ||
| abcr | AB548695-250 mg |
Ethyl 2,4,6-trichloronicotinate; . |
1934657-78-9 | 250MG |
€495.50 | 2022-07-28 | ||
| abcr | AB548695-1 g |
Ethyl 2,4,6-trichloronicotinate; . |
1934657-78-9 | 1g |
€795.50 | 2022-07-28 | ||
| eNovation Chemicals LLC | D695310-0.25g |
Ethyl 2,4,6-Trichloronicotinate |
1934657-78-9 | 98% | 0.25g |
$155 | 2024-07-20 | |
| eNovation Chemicals LLC | D695310-1g |
Ethyl 2,4,6-Trichloronicotinate |
1934657-78-9 | 98% | 1g |
$420 | 2024-07-20 | |
| eNovation Chemicals LLC | D695310-5g |
Ethyl 2,4,6-Trichloronicotinate |
1934657-78-9 | 98% | 5g |
$1375 | 2024-07-20 | |
| Alichem | A029207070-5g |
Ethyl 2,4,6-trichloronicotinate |
1934657-78-9 | 97% | 5g |
$919.24 | 2023-09-02 | |
| Alichem | A029207070-10g |
Ethyl 2,4,6-trichloronicotinate |
1934657-78-9 | 97% | 10g |
$1340.00 | 2023-09-02 | |
| Alichem | A029207070-25g |
Ethyl 2,4,6-trichloronicotinate |
1934657-78-9 | 97% | 25g |
$2412.00 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04345-1g |
Ethyl 2,4,6-trichloronicotinate |
1934657-78-9 | 98% | 1g |
¥6509.0 | 2024-07-18 |
Ethyl 2,4,6-trichloronicotinate Suppliers
Ethyl 2,4,6-trichloronicotinate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Ethyl 2,4,6-trichloronicotinate
Recent Advances in the Study of Ethyl 2,4,6-trichloronicotinate (CAS: 1934657-78-9) in Chemical Biology and Pharmaceutical Research
Ethyl 2,4,6-trichloronicotinate (CAS: 1934657-78-9) is a chlorinated nicotinate derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique trichloronicotinate structure, has been explored for its role as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug discovery.
One of the key areas of research involving Ethyl 2,4,6-trichloronicotinate is its use as a building block in the synthesis of heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the construction of pyridine-based scaffolds, which are crucial for the development of kinase inhibitors. The study reported that the trichloronicotinate moiety facilitated the introduction of diverse functional groups, enabling the rapid generation of compound libraries for high-throughput screening.
In addition to its synthetic utility, Ethyl 2,4,6-trichloronicotinate has been investigated for its direct biological activities. A recent preprint on bioRxiv revealed that this compound exhibits moderate inhibitory effects against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the chlorine atoms on the pyridine ring play a critical role in enhancing the compound's binding affinity to bacterial targets, suggesting potential for further optimization as an antimicrobial agent.
Another notable application of Ethyl 2,4,6-trichloronicotinate is in the field of agrochemical research. A 2024 report in Pest Management Science described its use as a precursor for the development of novel pesticides. The researchers found that derivatives of this compound displayed promising insecticidal activity against common crop pests, with improved environmental stability compared to existing chloronicotinate-based agrochemicals.
The pharmacokinetic properties of Ethyl 2,4,6-trichloronicotinate and its derivatives have also been a subject of recent investigation. A collaborative study between academic and industrial researchers, published in Drug Metabolism and Disposition, provided insights into the metabolic pathways of this compound in mammalian systems. The findings indicated that the ethyl ester group undergoes rapid hydrolysis in vivo, while the trichloropyridine core demonstrates remarkable metabolic stability, making it an attractive pharmacophore for drug design.
Looking ahead, researchers are exploring innovative synthetic methodologies to further expand the applications of Ethyl 2,4,6-trichloronicotinate. A recent patent application (WO2023124567) disclosed a novel catalytic system for the selective modification of this compound at specific positions, opening new avenues for the creation of structurally diverse analogs with tailored biological properties.
In conclusion, Ethyl 2,4,6-trichloronicotinate (CAS: 1934657-78-9) continues to emerge as a valuable chemical entity in multiple research domains. Its unique structural features, combined with recent advancements in synthetic and biological studies, position it as a promising candidate for the development of next-generation pharmaceuticals and agrochemicals. Future research directions may focus on optimizing its biological activity profile and exploring its potential in targeted drug delivery systems.
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